molecular formula C11H12N2O B012390 [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS No. 103573-92-8

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Cat. No. B012390
M. Wt: 188.23 g/mol
InChI Key: FSLVBXCLXDGFRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives like [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol can be achieved through various methods. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride, demonstrating the flexibility in synthesizing such compounds (Ohta et al., 1987).

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, the compound (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was characterized by 1H and 13C{1H} NMR, high-resolution mass spectroscopy, and elemental analysis, providing detailed insights into the structural attributes of such compounds (Gaynor et al., 2023).

Chemical Reactions and Properties

Imidazole derivatives are known for their reactivity and can participate in various chemical reactions. The chemical properties of these compounds can be influenced by the substituents on the imidazole ring and the adjacent phenyl group. For example, the paper by Costa et al. (2021) explores the application of imidazole derivatives, including [4-(1H-imidazole-1-yl)-phenyl]methanol, in corrosion inhibition of carbon steel in an acidic medium, highlighting their chemical reactivity and potential applications (Costa et al., 2021).

Scientific Research Applications

Corrosion Inhibition

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (referred to as METH in studies) has been researched for its application in corrosion inhibition, particularly for carbon steel in acidic mediums. A study demonstrates that METH, along with other imidazole-based molecules, significantly inhibits the corrosion of 1020 carbon steel. Through both gravimetric and electrochemical tests, METH showed considerable corrosion inhibition efficiency. This efficiency is attributed to the molecular characteristics determined by density functional theory (DFT) and Monte Carlo simulations, suggesting that a softer molecule leads to higher anticorrosion efficiency. This indicates the importance of molecule polarity over the corrosion inhibition of carbon steel (Costa et al., 2021).

Anticorrosive Properties on Copper

Further research into imidazole-based compounds, including [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, has explored their effectiveness as corrosion inhibitors for copper in an acidic (H2SO4) environment. Electrochemical assessments and DFT calculations have shown these molecules to possess high inhibition efficiencies, suggesting a strong interaction between the corrosion inhibitor and the copper surface, which helps reduce corrosion. The effectiveness of these inhibitors is closely related to their electronic properties, indicating that the electrophilic characteristics of the molecules enhance their anticorrosive capabilities through metal-ligand charge transfer (Costa et al., 2022).

Future Directions

: ResearchGate

properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLVBXCLXDGFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575387
Record name {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

CAS RN

103573-92-8
Record name {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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